5-(4-Ethylphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Ethylphenyl)cyclohexane-1,3-dione, or 5-EPC, is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic ketone with a molecular formula of C12H14O2, and is classified as a diketone. 5-EPC has been studied for its potential as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other compounds. It has also been studied for its potential use in biochemical and physiological research.
Scientific research applications
Stabilization in Propellants
5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a derivative of cyclohexane-1,3-dione, has been utilized as a stabilizer for double-base propellant, showing effectiveness in stability tests (Soliman & El-damaty, 1984).
Synthetic Building Blocks
The compound has been used in the synthesis of highly functionalized reactive intermediates for creating organic and heterocyclic compounds, including those with a trifluoromethyl group (Fadeyi & Okoro, 2008).
Structural and Synthetic Studies
Its derivatives have been synthesized for structural analysis and as precursors for bioactive molecules. For example, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione was created for structural confirmation via spectroscopy and X-ray crystallography (Barakat et al., 2016).
Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives have been key structural precursors for synthesizing a wide range of bioactive molecules, including herbicidal, pesticidal, and anti-cancer agents (Sharma, Kumar, & Das, 2021).
Heterocycles Synthesis
These derivatives are versatile scaffolds for synthesizing a variety of value-added organic molecules, including heterocycles and natural products with activities like anti-viral, anti-bacterial, and anti-cancer (Sharma, Kumar, & Das, 2020).
Anticancer Compound Development
Cyclohexane-1,3-dione has been a template for developing new anticancer compounds, with some derivatives showing high cytotoxicity against cancer cell lines (Shaaban, Kamel, & Milad, 2014).
properties
IUPAC Name |
5-(4-ethylphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-6,12H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXYUUAKSBXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283086 | |
Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)cyclohexane-1,3-dione | |
CAS RN |
1255147-00-2 | |
Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Ethylphenyl)-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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